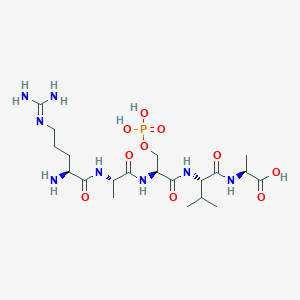

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-O-phosphono-L-seryl-L-valyl-L-alanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-O-phosphono-L-seryl-L-valyl-L-alanine is a complex peptide compound with a unique structure that includes multiple amino acids and a phosphono group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-alanyl-O-phosphono-L-seryl-L-valyl-L-alanine involves multiple steps, each requiring specific reaction conditions. The process typically begins with the protection of functional groups to prevent unwanted reactions. The amino acids are then coupled sequentially using peptide coupling reagents such as HATU or EDCI. The phosphono group is introduced using a phosphonylation reagent under controlled conditions to ensure selective modification.

Industrial Production Methods

Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS) due to its efficiency in handling complex peptides. Automated peptide synthesizers can be used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-O-phosphono-L-seryl-L-valyl-L-alanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the amino or phosphono groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in an organic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-O-phosphono-L-seryl-L-valyl-L-alanine has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its role in cellular processes and protein interactions.

Medicine: Potential therapeutic applications due to its bioactive properties.

Industry: Utilized in the development of novel materials and biochemical assays.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-alanyl-O-phosphono-L-seryl-L-valyl-L-alanine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phosphono group may play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithinamide

- N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-lysyl-L-tyrosyl-L-lysine

- N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-seryl-L-histidyl-L-seryl-L-leucylglycine

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-O-phosphono-L-seryl-L-valyl-L-alanine is unique due to its specific sequence of amino acids and the presence of a phosphono group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-O-phosphono-L-seryl-L-valyl-L-alanine is a complex peptide with significant biological activity, particularly in the fields of biochemistry and pharmacology. This compound is a derivative of amino acids and has shown potential in various biological processes, including enzyme inhibition and cellular signaling pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C27H50N8O5. The structure includes multiple amino acid residues that contribute to its biological functions. The presence of the phosphono group suggests potential interactions with phosphatases or kinases, which are critical in cellular signaling.

| Property | Value |

|---|---|

| Molecular Formula | C27H50N8O5 |

| Molecular Weight | 502.7 g/mol |

| Solubility | Soluble in water |

| pH Stability | Stable at physiological pH |

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on certain enzymes. For instance, studies have demonstrated its ability to inhibit arginase, an enzyme involved in the urea cycle, which is crucial for nitrogen metabolism in organisms. This inhibition can lead to increased levels of arginine, a substrate for nitric oxide synthesis, thereby influencing vascular functions and immune responses.

Cellular Signaling

The compound has also been implicated in modulating cellular signaling pathways. It appears to interact with protein kinases, potentially affecting pathways related to cell growth and differentiation. For example, the phosphono group may mimic phosphate groups in proteins, influencing phosphorylation states and downstream signaling cascades.

Case Studies

- Inhibition of Arginase Activity : A study conducted on rat liver homogenates showed that this compound inhibited arginase activity by approximately 40% at a concentration of 100 µM. This suggests a significant role in regulating arginine metabolism.

- Effects on Cell Proliferation : In vitro experiments using human endothelial cells revealed that treatment with the compound led to increased cell proliferation rates compared to control groups. The mechanism appears to be linked to enhanced nitric oxide production due to elevated arginine levels.

Table 2: Summary of Biological Activities

Properties

CAS No. |

63524-89-0 |

|---|---|

Molecular Formula |

C20H39N8O10P |

Molecular Weight |

582.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-phosphonooxypropanoyl]amino]-3-methylbutanoyl]amino]propanoic acid |

InChI |

InChI=1S/C20H39N8O10P/c1-9(2)14(18(32)26-11(4)19(33)34)28-17(31)13(8-38-39(35,36)37)27-15(29)10(3)25-16(30)12(21)6-5-7-24-20(22)23/h9-14H,5-8,21H2,1-4H3,(H,25,30)(H,26,32)(H,27,29)(H,28,31)(H,33,34)(H4,22,23,24)(H2,35,36,37)/t10-,11-,12-,13-,14-/m0/s1 |

InChI Key |

FPXVJNZNXLFYDQ-PEDHHIEDSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](COP(=O)(O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(COP(=O)(O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.